A Senior Application Scientist's Guide to 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride: From Core Properties to Advanced Drug Discovery Applications
A Senior Application Scientist's Guide to 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride: From Core Properties to Advanced Drug Discovery Applications
Foreword: In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both potency and specificity is relentless. Spirocyclic scaffolds have emerged as a particularly compelling class of building blocks, offering a rigid, three-dimensional topology that departs from the flat, often-saturated chemical space of traditional pharmacophores. This guide provides a deep, field-proven perspective on 5,8-diazaspiro[3.5]nonan-6-one hydrochloride, a versatile and strategically important spirocyclic building block. We will dissect its fundamental properties, explore its synthetic utility, and illuminate its application in the rational design of next-generation therapeutics, moving beyond mere data to provide causal insights for the practicing researcher.
The Strategic Value of the Diazaspiro[3.5]nonane Core
The diazaspiro[3.5]nonane framework is classified as a "privileged structure" in pharmaceutical research.[1] Its inherent rigidity and defined three-dimensional exit vectors allow for the precise positioning of functional groups in space. This is critical for optimizing interactions within the binding pockets of complex biological targets like kinases and enzymes. Unlike more flexible aliphatic chains, the spirocyclic core reduces the entropic penalty upon binding, often leading to enhanced binding affinity and improved selectivity. The hydrochloride salt form ensures improved solubility in aqueous and polar protic solvents, a crucial characteristic for both reaction setup and early-stage formulation and biological screening.
Core Physicochemical and Structural Data
A comprehensive understanding of the fundamental properties of a chemical building block is the bedrock of its effective application. The data below has been consolidated from multiple chemical suppliers and databases to provide a reliable reference point.
| Property | Value | Source(s) |
| IUPAC Name | 5,8-diazaspiro[3.5]nonan-6-one;hydrochloride | N/A |
| CAS Number | 1419101-36-2 | [2][3] |
| Molecular Formula | C₇H₁₃ClN₂O | [2] |
| Molecular Weight | 176.64 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Canonical SMILES | C1CC2(C1)CNCC(=O)N2.Cl | [5] |
| Storage | Room temperature, in a dry, well-ventilated place | [2][6] |
Synthesis and Chemical Reactivity: A Platform for Derivatization
The utility of 5,8-diazaspiro[3.5]nonan-6-one hydrochloride is defined by its synthetic accessibility and the distinct reactivity of its functional groups.
General Synthetic Approach
While multiple synthetic routes exist, a common strategy involves a multi-step sequence culminating in the formation of the spirocyclic core. This process is designed for scalability and control over the final structure.
Caption: Key reactive sites on the 5,8-diazaspiro[3.5]nonan-6-one scaffold.
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The N8 Secondary Amine: This is the most reactive site for nucleophilic attack. It readily participates in standard N-functionalization reactions, making it the primary handle for introducing diversity elements (R-groups) to explore structure-activity relationships (SAR).
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The C6 Carbonyl: The electrophilic carbon of the amide can be targeted by strong reducing agents or organometallic reagents. However, its reactivity is attenuated compared to a ketone due to the adjacent N5 amide nitrogen.
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The N5 Amide Nitrogen: The lone pair of electrons on this nitrogen is delocalized into the carbonyl through resonance. This significantly reduces its nucleophilicity, rendering it largely unreactive under standard conditions. This inherent chemoselectivity is a major advantage, as it obviates the need for a protecting group strategy at this position when modifying the N8 amine.
Applications in Drug Discovery Programs
This scaffold is extensively used as a building block for synthesizing libraries of compounds targeting various diseases. [4]Its utility has been demonstrated in the development of kinase inhibitors, antimicrobial agents, and as a core component in PROTACs (PROteolysis TArgeting Chimeras). [2][4]
Experimental Protocol: Palladium-Catalyzed N8-Arylation (Buchwald-Hartwig Amination)
This protocol details a common and powerful method for attaching aryl or heteroaryl moieties to the N8 position, a key step in building libraries for kinase inhibitor screening. [4] Objective: To synthesize N8-Aryl-5,8-diazaspiro[3.5]nonan-6-one derivatives.
Methodology:
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Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 5,8-diazaspiro[3.5]nonan-6-one hydrochloride (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., RuPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.2 eq).
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Causality Insight: The hydrochloride salt must be neutralized by the base in situ. Using a strong, sterically hindered base like NaOtBu prevents competitive side reactions such as ester hydrolysis or reaction with the aryl halide.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula.
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Trustworthiness Principle: Using anhydrous and degassed solvents is critical. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, inactivating the catalytic cycle. Water can interfere with the base and promote catalyst decomposition.
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Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure N8-arylated product.
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Self-Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the success of the protocol.
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Drug Discovery Workflow: Kinase Inhibitor Library Synthesis
The following workflow illustrates a logical progression from the starting scaffold to the identification of potential drug candidates.
Caption: A streamlined workflow for developing kinase inhibitors using the scaffold.
Safety and Handling
As with all laboratory chemicals, 5,8-diazaspiro[3.5]nonan-6-one hydrochloride must be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [6][7]* Handling: Use in a well-ventilated area or a chemical fume hood. [8]Avoid creating dust. [7]Wash hands thoroughly after handling. [9]* Hazards: May cause skin and serious eye irritation. [4][10]The hydrochloride salt is a weak acid and may be corrosive. Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [9]* Storage: Keep the container tightly sealed in a dry place away from incompatible materials such as strong oxidizing agents and strong bases. [4][9]
Conclusion
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is more than a mere building block; it is a strategic tool for navigating the complexities of modern drug discovery. Its defined 3D geometry, combined with a predictable and chemoselective reactivity profile, provides an exceptional platform for generating novel, high-value chemical matter. By understanding the causal principles behind its synthesis, reactivity, and application, research and development teams can fully leverage this scaffold to accelerate their programs and engineer the next generation of targeted therapeutics.
References
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Title: 5, 8-diazaspiro[3.5]nonan-6-one hydrochloride, min 97%, 1 gram Source: HDH Chemicals URL: [Link]
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Title: 5,8-diazaspiro[3.5]nonan-6-one Source: PubChemLite URL: [Link]
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Title: 5,8-Diazaspiro[3.5]nonan-6-one, hydrochloride (1:1) Source: Ivy Fine Chemicals URL: [Link]
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Title: Safety Data Sheet Source: SickKids Research Institute URL: [Link]
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Title: Safety Data Sheet Source: Angene Chemical URL: [Link]
- Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
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Title: 5-Azaspiro[3.5]nonan-8-one hydrochloride Source: PubChem URL: [Link]
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Title: 8,8-Difluoro-6-azaspiro(3.5)nonane hydrochloride Source: PubChem URL: [Link]
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